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Compound of Interest

Compound Name: 2-(Phenyilthio)ethanamine

Cat. No.: B1205008

For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison of
2-(Phenylthio)ethanamine with Structural Analogs Using NMR, IR, and MS Techniques.

This guide provides a comprehensive spectroscopic comparison of 2-(Phenylthio)ethanamine
with two structurally related compounds: 2-phenylethanamine and ethyl phenyl sulfide. By
examining their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry
(MS) data, we highlight the key spectral features that differentiate these molecules, offering a
valuable resource for characterization and quality control in research and development
settings.

Spectroscopic Data Comparison

The following tables summarize the key quantitative data obtained from 'H NMR, 3C NMR, IR,
and MS analyses of 2-(Phenylthio)ethanamine and its selected alternatives.

Table 1: *H NMR Spectroscopic Data (Chemical Shift, o
[PpPmM])
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Aromatic -CH2-S-/ -CH2-  -CH2-N/ -CHz2-
Compound -NHz2 / -CHs
Protons Ph CHs
2-
(Phenylthio)etha ~7.1-7.4 (m) ~3.1 (1) ~2.9 (1) ~1.5 (s, br)
namine
2-
Phenylethanamin  ~7.1-7.3 (m) ~2.7 (1) ~2.9 (1) ~1.3 (s, br)
e
Ethyl Phenyl
_ ~7.1-7.3 (m) - ~2.9(q) ~1.3 (1)
Sulfide

m = multiplet, t = triplet, q = quartet, s = singlet, br = broad

Table 2: *C NMR Spectroscopic Data (Chemical Shift, 6
[ppm])

-CH2-S- | -CH2- -CH2-N | -CHa-

Compound Aromatic C -CHs
Ph CHs

2-

(Phenylthio)etha ~126-136 ~36 ~41

namine

2-

Phenylethanamin  ~126-139 ~39 ~44

e

Ethyl Phenyl

~125-136 - ~26 ~15
Sulfide

Table 3: Key IR Absorption Bands (Wavenumber, cm™?)
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2-
Functional Group . 2- Ethyl Phenyl
. . (Phenylthio)ethana . ]
Vibration . Phenylethanamine Sulfide
mine
N-H Stretch (Amine) ~3300-3400 (m, br) ~3300-3400 (m, br)
C-H Stretch
_ ~3060 ~3020-3080 ~3050
(Aromatic)
C-H Stretch (Aliphatic)  ~2850-2950 ~2850-2950 ~2870-2970
C=C Stretch
_ ~1440, 1480, 1580 ~1450, 1495, 1600 ~1440, 1480, 1580
(Aromatic)
N-H Bend (Amine) ~1600 ~1600
C-S Stretch ~690, 740 - ~690, 735

m = medium, br = broad

Table 4: Mass Spectrometry Data (m/z of Key Fragments)

Compound Molecular lon (M+) Key Fragments

124 ([M-NH2]*), 109

2-(Phenylthio)ethanamine 153
([CeHsS]H), 77 ([CeHs]™)
) 91 ([C7H7]*, tropylium ion), 30
2-Phenylethanamine 121
([CHz2NH2]%)
] 109 ([CeHsS]*), 77 ([CeHs]™),
Ethyl Phenyl Sulfide 138

29 ([CzHs]*)

Experimental Protocols

Detailed methodologies for the spectroscopic techniques employed in this guide are provided

below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation: Approximately 5-10 mg of the analyte was dissolved in 0.6-0.7 mL of
deuterated chloroform (CDCIs) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal
standard. The solution was transferred to a 5 mm NMR tube.

'H NMR Spectroscopy: Proton NMR spectra were acquired on a 400 MHz spectrometer. Key
acquisition parameters included a spectral width of 16 ppm, a relaxation delay of 1.0 s, 16
transients, and an acquisition time of 2.0 s.

13C NMR Spectroscopy: Carbon-13 NMR spectra were recorded on the same instrument at a
frequency of 100 MHz. A spectral width of 240 ppm, a relaxation delay of 2.0 s, and 1024
transients were used. Proton decoupling was applied to simplify the spectra.

Data Processing: The acquired Free Induction Decays (FIDs) were Fourier transformed,
phase-corrected, and baseline-corrected. Chemical shifts were referenced to the TMS signal
at 0.00 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation: A small amount of the liquid sample was placed directly onto the
diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

Data Acquisition: The FT-IR spectrum was recorded over the range of 4000-400 cm~1. A total
of 32 scans were co-added at a spectral resolution of 4 cm~1. A background spectrum of the
clean ATR crystal was collected prior to the sample analysis and automatically subtracted
from the sample spectrum.

Data Processing: The resulting interferogram was Fourier transformed to produce the
infrared spectrum, which was presented in terms of transmittance versus wavenumber.

Electron lonization Mass Spectrometry (EI-MS)

Sample Introduction: A dilute solution of the sample in methanol (approximately 1 pg/mL)
was introduced into the mass spectrometer via a direct insertion probe or through a gas
chromatograph (GC) interface.

lonization: The sample was vaporized and then ionized by a beam of electrons with an
energy of 70 eV.[1]

© 2025 BenchChem. All rights reserved. 417 Tech Support


https://en.wikipedia.org/wiki/Electron_ionization
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1205008?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative
Check Availability & Pricing

e Mass Analysis: The resulting ions were accelerated and separated based on their mass-to-

charge ratio (m/z) by a quadrupole mass analyzer.

o Detection: The separated ions were detected, and the resulting data was plotted as a mass
spectrum, showing the relative abundance of each ion.

Visualization of Analytical Processes

The following diagrams illustrate the logical workflow of the comparative spectroscopic analysis
and the characteristic fragmentation pattern of 2-(Phenylthio)ethanamine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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phenylthio-ethanamine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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